molecular formula C27H34N4O2S B2454211 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide CAS No. 946288-15-9

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide

Cat. No.: B2454211
CAS No.: 946288-15-9
M. Wt: 478.66
InChI Key: BJKUGIAOQVBUAH-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the core sulfonamide structure, followed by the introduction of the dimethylamino and phenylpiperazine groups through nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the dimethylamino group to a nitro group.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antibacterial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The dimethylamino and phenylpiperazine groups may enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2-(4-(dimethylamino)phenyl)ethyl)-3-methylbenzenesulfonamide: Lacks the phenylpiperazine group.

    N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide: Lacks the dimethylamino group.

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide is unique due to the presence of both dimethylamino and phenylpiperazine groups, which may confer enhanced biological activity and specificity compared to simpler sulfonamides.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O2S/c1-22-8-7-11-26(20-22)34(32,33)28-21-27(23-12-14-24(15-13-23)29(2)3)31-18-16-30(17-19-31)25-9-5-4-6-10-25/h4-15,20,27-28H,16-19,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKUGIAOQVBUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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